molecular formula C15H23N3O2 B262457 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide

2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide

Cat. No. B262457
M. Wt: 277.36 g/mol
InChI Key: TYHNAJXHHVXGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide, also known as HPPPA, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its various applications in scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. This compound has also been studied for its potential use in cancer therapy, as it has been found to inhibit the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). This compound has also been found to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in various tissues. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various tissues. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity and good bioavailability, making it a safe and effective compound for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide. One area of research could focus on the development of novel derivatives of this compound that exhibit improved efficacy and lower toxicity. Additionally, future research could focus on the use of this compound in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a piperazine derivative that has been extensively studied for its various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. This compound has the potential to be a valuable compound for the treatment of various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide can be achieved using various methods, including the reaction of N-phenylglycine with 3-chloropropanol in the presence of piperazine, followed by the addition of sodium hydroxide and acetic anhydride. Another method involves the reaction of N-phenylglycine with 3-hydroxypropylpiperazine in the presence of acetic anhydride and pyridine. Both of these methods have been reported to yield this compound in high yields and purity.

properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

2-[4-(3-hydroxypropyl)piperazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C15H23N3O2/c19-12-4-7-17-8-10-18(11-9-17)13-15(20)16-14-5-2-1-3-6-14/h1-3,5-6,19H,4,7-13H2,(H,16,20)

InChI Key

TYHNAJXHHVXGGV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCO)CC(=O)NC2=CC=CC=C2

Canonical SMILES

C1CN(CCN1CCCO)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.